5-Iodo-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine
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Overview
Description
5-Iodo-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of iodine and nitro groups in its structure makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by condensation reactions involving amidines and β-dicarbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Reduction Reactions: Common reducing agents include palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Reduction Reactions: Products include amino derivatives of the original compound.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.
Scientific Research Applications
5-Iodo-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or catalytic properties.
Biological Research: It can be used as a probe or ligand in biochemical assays to study enzyme activities, protein interactions, and cellular processes.
Chemical Biology: The compound can be used to design and synthesize chemical probes for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Iodo-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activities.
Materials Science: The compound’s electronic and structural properties may contribute to its function as a catalyst, semiconductor, or optical material.
Biological Research: The compound may act as a ligand or inhibitor in biochemical assays, affecting the activity of target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-(4-nitro-1H-pyrazol-1-yl)pyrimidine: Similar structure but with different substitution pattern on the pyrimidine ring.
5-Bromo-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine: Similar structure but with bromine instead of iodine.
5-Iodo-2-(4-amino-1H-pyrazol-1-yl)pyrimidine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
5-Iodo-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is unique due to the presence of both iodine and nitro groups, which provide distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate for the synthesis of diverse compounds with various applications in medicinal chemistry, materials science, and biological research .
Properties
Molecular Formula |
C7H4IN5O2 |
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Molecular Weight |
317.04 g/mol |
IUPAC Name |
5-iodo-2-(4-nitropyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C7H4IN5O2/c8-5-1-9-7(10-2-5)12-4-6(3-11-12)13(14)15/h1-4H |
InChI Key |
FRMXCQXIUPZCHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])I |
Origin of Product |
United States |
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